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Compound of Interest

Compound Name: 2-Cyclohexyl-N-methylacetamide

CAS No.: 62141-37-1

Cat. No.: B1315875

Get Quote

CAS Number: 62141-37-1 Primary Classification: Aliphatic Amide / Pharmaceutical

Intermediate Molecular Formula:

Executive Summary & Chemical Identity
2-Cyclohexyl-N-methylacetamide is a specialized lipophilic amide fragment used primarily in

medicinal chemistry as a stable, non-aromatic bioisostere of N-methyl-2-phenylacetamide.

Unlike its aromatic counterparts, the cyclohexyl moiety offers a distinct spatial volume (chair

conformation) and metabolic profile, making it a critical tool for probing hydrophobic pockets in

GPCRs and kinase targets where

-

stacking is undesirable.[1]
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Property Specification

CAS Number 62141-37-1

IUPAC Name N-Methyl-2-cyclohexylacetamide

SMILES CNC(=O)CC1CCCCC1

Molecular Weight 155.24 g/mol

LogP (Predicted) ~1.5 – 1.8 (Lipophilic)

Physical State
White to off-white solid or viscous oil (purity

dependent)

Solubility
Soluble in DCM, DMSO, Methanol; Sparingly

soluble in water

H-Bond Donors/Acceptors 1 Donor / 1 Acceptor

Critical Distinction: Do not confuse with N-cyclohexyl-N-methylacetamide (where the cyclohexyl

group is attached to the nitrogen). In the subject compound (CAS 62141-37-1), the cyclohexyl

ring is attached to the

-carbon (position 2) of the acetyl chain.

Synthetic Architecture
The synthesis of 2-Cyclohexyl-N-methylacetamide is best approached via a nucleophilic acyl

substitution mechanism. While direct thermal dehydration is possible, it often leads to

discoloration.[1] The preferred route for pharmaceutical-grade purity is the Acid Chloride

Method or Carbodiimide Coupling.

Method A: Acid Chloride Activation (Scale-Up Preferred)
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This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy

and simplified workup.

Reagents:

Precursor: Cyclohexylacetic acid (CAS 5292-21-7).

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride.[1]

Nucleophile: Methylamine (2M in THF or aqueous 40%).[1]

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA).[1]

Protocol:

Activation: Dissolve cyclohexylacetic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1-

2 drops). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas

evolution (

) ceases.

Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield crude

cyclohexylacetyl chloride. Re-dissolve in anhydrous DCM.

Amidation: Cool the acyl chloride solution to 0°C. Add methylamine (1.5 eq) and

(2.0 eq) simultaneously to scavenge HCl.

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

(to remove unreacted acid), and Brine.[1] Dry over

.
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Method B: EDC/NHS Coupling (Library Synthesis
Preferred)
For small-scale combinatorial chemistry where avoiding acid chlorides is necessary.

Protocol:

Dissolve cyclohexylacetic acid in DMF.

Add EDC

HCl (1.2 eq) and HOBt or NHS (1.2 eq).[1] Stir for 30 mins to form the active ester.

Add Methylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

Stir at RT for 12-16 hours.

Synthetic Workflow Diagram
The following diagram illustrates the logic flow for selecting the synthesis route based on scale

and purity requirements.

Target: 2-Cyclohexyl-N-methylacetamide Cyclohexylacetic Acid
(CAS 5292-21-7) Scale Decision

Route A: Acid Chloride
(>10g Scale)High Throughput

Route B: EDC/NHS Coupling
(<1g / Library)

Mild Conditions

Activation:
Oxalyl Chloride / DMF

Amidation:
MeNH2 / Et3N

Final Product
(CAS 62141-37-1)

Click to download full resolution via product page

Caption: Decision matrix for the synthesis of 2-Cyclohexyl-N-methylacetamide based on

scale and reagent sensitivity.

Structural Biology & Medicinal Applications
In drug design, 2-Cyclohexyl-N-methylacetamide serves as a strategic fragment. Its utility lies

in its ability to fill hydrophobic pockets without the planar constraints of aromatic rings.[1]
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Bioisosterism: Cyclohexyl vs. Phenyl
Researchers often substitute a Phenyl group (planar,

) with a Cyclohexyl group (chair,

) to modulate physicochemical properties:

Solubility: The cyclohexyl derivative generally has higher aqueous solubility than the phenyl

analog due to the disruption of planar crystal packing.[1]

Metabolic Stability: The cyclohexyl ring is susceptible to oxidative metabolism (CYP450

hydroxylation) at the C3/C4 positions, whereas the phenyl ring is prone to aromatic

hydroxylation.[1] This switch is used to tune half-life (

).

3D Space Filling: The cyclohexyl group is "thicker" (chair conformation) than the flat phenyl

ring, allowing for tighter binding in globular hydrophobic pockets.[1]

Pharmacophore Mapping

Drug Target Pocket
(Hydrophobic)

Phenyl Analogue
(Planar, Pi-Stacking)

Traditional Fit

2-Cyclohexyl-N-methylacetamide
(Volumetric, Aliphatic)

Optimized Fit

Increased Solubility Altered Metabolic Soft Spot No Pi-Pi Interactions

Click to download full resolution via product page
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Caption: Pharmacophore comparison demonstrating the strategic advantages of the

cyclohexyl-amide scaffold.

Analytical Characterization (QC)
To validate the synthesis of CAS 62141-37-1, the following spectral signatures must be

confirmed.

1H NMR (Chloroform-d, 400 MHz)
5.4-5.8 ppm (Broad s, 1H): Amide N-H proton.

2.80 ppm (d,

Hz, 3H): N-Methyl group (

). The doublet confirms coupling to the NH proton.[1]

2.05 ppm (d,

Hz, 2H):

-Methylene protons (

).

1.60 - 1.75 ppm (m, 5H): Cyclohexyl ring protons (Equatorial/Axial mix).[1]

0.90 - 1.30 ppm (m, 6H): Remaining cyclohexyl ring protons.

IR Spectroscopy (ATR)[1]
3280

: N-H stretch (secondary amide).[1]

2920, 2850

: C-H stretch (strong, aliphatic cyclohexyl).[1]

1640
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: C=O stretch (Amide I band).[1]

1550

: N-H bend (Amide II band).[1]

Safety & Handling
GHS Classification: Not globally harmonized, but treated as Warning (Skin Irrit. 2, Eye Irrit.

2).[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amides are generally

stable but can hydrolyze under strong acidic/basic conditions over time.[1]

Spill Response: Absorb with sand or vermiculite.[1] Incinerate in a chemical waste facility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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